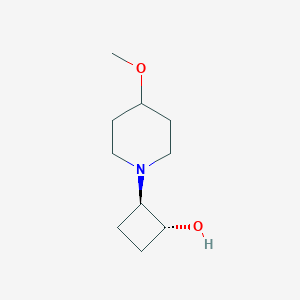

![molecular formula C15H20BrNO3S B1485687 tert-butyl (3R,4R)-3-[(4-bromophenyl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate CAS No. 2277129-49-2](/img/structure/B1485687.png)

tert-butyl (3R,4R)-3-[(4-bromophenyl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate

Vue d'ensemble

Description

This compound is a pyrrolidine derivative, which is a class of organic compounds containing a pyrrolidine ring, a five-membered saturated ring with one nitrogen atom and four carbon atoms . The tert-butyl group is a bulky group often used in organic synthesis to protect reactive sites . The bromophenyl group is a common building block in organic synthesis and can undergo various reactions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a bulky tert-butyl group, a bromophenyl group, and a carboxylate group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine atom on the phenyl ring, which is a good leaving group, and the carboxylate group, which is a common functional group in organic chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylate group might make the compound polar and capable of forming hydrogen bonds .Applications De Recherche Scientifique

Enzyme-catalyzed Kinetic Resolution

The enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate showcases the compound's potential in producing enantiomerically pure substances. This method's efficiency, as demonstrated by Faigl et al. (2013), underscores its utility in synthesizing compounds with high enantioselectivity, a crucial aspect in the pharmaceutical industry for creating drugs with specific biological activities (F. Faigl et al., 2013).

Mechanism and Application of Alkoxide Anion Triggered Group Migration

Xue and Silverman (2010) explored an alkoxide anion-triggered tert-butyloxycarbonyl (Boc) group migration in tert-butyl (3R,4R)-3-[(4-bromophenyl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate. This study highlights the compound's role in understanding intramolecular mechanisms and its application in synthesizing complex molecules (F. Xue & R. Silverman, 2010).

Stereoselective Syntheses

Boev et al. (2015) demonstrated the stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates using tert-butyl (3R,4R)-3-[(4-bromophenyl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate as a precursor. Their work contributes to the development of methodologies for preparing compounds with specific stereochemistry, which is vital in drug design and synthesis (V. Boev et al., 2015).

Synthesis and Reduction of Ketoester Derivatives

King et al. (2005) focused on the synthesis and Ru(II)-BINAP reduction of a ketoester derived from hydroxyproline, showcasing the compound's role in synthesizing biologically relevant molecules and intermediates. This work emphasizes the compound's utility in creating derivatives that could serve as building blocks in organic synthesis (S. King et al., 2005).

Study on Synthesis of Key Intermediates

Qin et al. (2014) presented the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, an intermediate of Biotin, from L-cystine. This study not only demonstrates the compound's significance in synthesizing vital intermediates but also its role in understanding complex biochemical pathways (Shuanglin Qin et al., 2014).

Mécanisme D'action

Without specific context, it’s hard to determine the exact mechanism of action of this compound. If it’s used as a drug, the mechanism would depend on the biological target. If it’s used as a reagent in a chemical reaction, the mechanism would depend on the reaction conditions and the other reactants .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl (3R,4R)-3-(4-bromophenyl)sulfanyl-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO3S/c1-15(2,3)20-14(19)17-8-12(18)13(9-17)21-11-6-4-10(16)5-7-11/h4-7,12-13,18H,8-9H2,1-3H3/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRNJAGNVSRAKBJ-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)SC2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)SC2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (3R,4R)-3-[(4-bromophenyl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino}methyl)cyclobutan-1-ol](/img/structure/B1485610.png)

![trans-2-[(4-Ethoxyphenyl)amino]cyclobutan-1-ol](/img/structure/B1485613.png)

![1-{[(3,4-Dimethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485616.png)

![1-[(4-Ethylpiperazin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485617.png)

![1-{[4-(Propan-2-yl)piperazin-1-yl]methyl}cyclobutan-1-ol](/img/structure/B1485618.png)

![1-{[2-(2,3-Dimethylphenyl)hydrazin-1-yl]methyl}cyclobutan-1-ol](/img/structure/B1485619.png)

![1-{[(4-Ethoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485620.png)

![trans-2-[(3-Ethoxypropyl)amino]cyclobutan-1-ol](/img/structure/B1485621.png)

![trans-2-[(3,4-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B1485624.png)

![trans-2-[(4-Aminobutyl)amino]cyclobutan-1-ol](/img/structure/B1485625.png)

![tert-butyl N-{1-[(1-hydroxycyclobutyl)methyl]piperidin-4-yl}carbamate](/img/structure/B1485627.png)